molecular formula C19H18ClNO3 B5875192 4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate

4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate

Cat. No. B5875192
M. Wt: 343.8 g/mol
InChI Key: VRBOKCBQDBUCLV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on related compounds provides insights into synthesis methods that could be adapted for 4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate. For example, the synthesis of 1-[(4-chlorophenyl)phenyl methyl] piperazine, a key intermediate of cetirizine hydrochloride, from 4-chlorobenzophenone involves reduction, bromination, and reaction with anhydrous piperazine under optimized conditions, suggesting similar strategies might be applicable (Dong Chuan-min, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate has been elucidated using techniques like X-ray diffraction. For instance, the crystal and molecular structure of 4-carboxypiperidinium chloride has been characterized, highlighting the importance of hydrogen bonding in its structure (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Chemical Reactions and Properties

Research on the synthesis and anti-leukemia activity of 1-phenethyl-4-hydroxy-4-substituted piperidinium hydrochlorides provides insights into the chemical reactivity and potential biological activities of piperidine derivatives, which could extend to 4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate (Dingrong Yang et al., 2009).

Physical Properties Analysis

Studies on related compounds have analyzed their thermal and optical properties, providing a basis for understanding the physical characteristics of 4-(4-chlorobenzoyl)phenyl 1-piperidinecarboxylate. For example, thermal, optical, etching studies, and theoretical calculations on similar compounds offer insights into their stability and behavior under various conditions (C. S. Karthik et al., 2021).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, such as their interaction with biological receptors, have been explored. For example, the synthesis and evaluation of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives as allosteric enhancers of the A1 adenosine receptor demonstrate the chemical versatility and potential pharmacological interactions of compounds with the piperidine moiety (R. Romagnoli et al., 2008).

properties

IUPAC Name

[4-(4-chlorobenzoyl)phenyl] piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c20-16-8-4-14(5-9-16)18(22)15-6-10-17(11-7-15)24-19(23)21-12-2-1-3-13-21/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBOKCBQDBUCLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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